REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[OH:9].[C:10](OC(=O)C)(=[O:12])[CH3:11]>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:10]([CH3:11])=[O:12])=[CH:4][C:3]=1[OH:9]
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Name
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|
Quantity
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7.17 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)N)O
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Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
5.1 g
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
|
Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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At the end of this addition
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Type
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TEMPERATURE
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Details
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cooled
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Type
|
CUSTOM
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Details
|
The raw product which has crystallized
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Type
|
FILTRATION
|
Details
|
in then filtered
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Type
|
CUSTOM
|
Details
|
recrystallized in a hydroalcoholic medium
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)NC(=O)C)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |